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Compound of Interest

Compound Name: Lsd1-IN-34

Cat. No.: B15620275 Get Quote

A comprehensive guide for researchers and drug development professionals on the

biochemical properties, efficacy, and experimental evaluation of two prominent LSD1 inhibitors.

This guide provides a detailed comparative analysis of two significant Lysine-Specific

Demethylase 1 (LSD1) inhibitors: Lsd1-IN-34 and ORY-1001 (Vafidemstat). LSD1, a flavin-

dependent monoamine oxidase, plays a crucial role in epigenetic regulation by demethylating

histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[1][2]

[3] Its dysregulation is implicated in various cancers and neurological disorders, making it a

prime target for therapeutic intervention.[4][5] This document outlines the distinct profiles of

Lsd1-IN-34 and ORY-1001, presenting key experimental data in a structured format, detailing

methodologies for crucial experiments, and visualizing relevant biological pathways and

workflows.

Biochemical and Pharmacological Profiles
Lsd1-IN-34 and ORY-1001 are both potent inhibitors of LSD1 but exhibit different selectivity

profiles and have been investigated in distinct therapeutic areas. ORY-1001, also known as

Iadademstat when used in oncology, is a selective LSD1 inhibitor.[6][7] A closely related

compound, Vafidemstat (ORY-2001), is a dual inhibitor of LSD1 and Monoamine Oxidase B

(MAO-B) that has been optimized for central nervous system (CNS) indications.[8][9] In

contrast, Lsd1-IN-34 is presented as a highly potent and selective LSD1 inhibitor, primarily

investigated in the context of acute myeloid leukemia (AML).[10][11]
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Table 1: Comparative Biochemical and Cellular Activity
Parameter Lsd1-IN-34

ORY-1001
(Iadademstat)

ORY-1001
(Vafidemstat)

Target(s) LSD1 LSD1 LSD1, MAO-B

Mechanism of Action
Covalent, FAD-

directed

Covalent, FAD-

directed

Covalent, FAD-

directed

LSD1 IC50 <4 nM (biochemical) <20 nM 105 nM

MAO-B IC50

Not reported (high

selectivity for LSD1

suggested)

>100 µM 58 nM

Cellular Potency (AML

cells)

2 nM (cell-based

assay), 1 nM (GI50)

Induces differentiation

at <1 nM

Not the primary

indication

Primary Therapeutic

Area(s)

Acute Myeloid

Leukemia (preclinical)

Acute Myeloid

Leukemia, Small Cell

Lung Cancer (clinical)

CNS disorders

(Alzheimer's, BPD,

Schizophrenia)

(clinical)

Data compiled from multiple sources.[6][8][10][11][12]

Preclinical and Clinical Efficacy
Lsd1-IN-34
Preclinical studies have highlighted the potent anti-leukemic activity of Lsd1-IN-34. In xenograft

models of AML, Lsd1-IN-34 demonstrated robust antitumor activity when administered orally at

low doses (1.5 mg/kg once daily).[10][11] Its mechanism is attributed to the induction of

differentiation in AML cells, a key therapeutic goal in this malignancy.[10]

ORY-1001 (Iadademstat and Vafidemstat)
ORY-1001 has a broader development history, with two distinct molecules tailored for different

therapeutic areas.
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Iadademstat (Oncology): This selective LSD1 inhibitor has advanced to clinical trials for AML

and small cell lung cancer.[13] In preclinical AML models, Iadademstat induced differentiation

and reduced leukemic stem cell capacity.[14] A Phase I study in patients with

relapsed/refractory AML demonstrated a good safety profile and signs of clinical and

biological activity.[15][16]

Vafidemstat (CNS Disorders): As a dual LSD1/MAO-B inhibitor, Vafidemstat is being

investigated for a range of neurological and psychiatric conditions.[9] It is orally bioavailable

and brain-penetrant.[17] Preclinical studies in mouse models have shown that Vafidemstat

can rescue memory deficits and reduce aggression.[12] It has undergone multiple Phase I

and II clinical trials for conditions including Alzheimer's disease, Borderline Personality

Disorder (BPD), and Schizophrenia, generally showing good safety and tolerability.[18]

Experimental Protocols
LSD1 Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like Lsd1-IN-34 and ORY-

1001 is the horseradish peroxidase (HRP)-coupled assay.[13][19] This assay measures the

hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation

reaction.

Materials:

Purified recombinant LSD1 enzyme

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

Horseradish peroxidase (HRP)

Amplex Red reagent (or a similar HRP substrate)

Assay buffer (e.g., Tris or PBS based)

Inhibitor compounds (Lsd1-IN-34, ORY-1001)

Procedure:
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Prepare serial dilutions of the inhibitor compounds in the assay buffer.

In a microplate, add the LSD1 enzyme to each well containing either the inhibitor or vehicle

control.

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60

minutes).

Stop the reaction and add the detection reagent containing HRP and Amplex Red.

Incubate for a short period to allow for color development.

Measure the fluorescence or absorbance using a microplate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Proliferation and Differentiation Assays (AML)
To assess the effects of LSD1 inhibitors on cancer cells, proliferation and differentiation assays

are crucial.

Materials:

AML cell lines (e.g., THP-1, Kasumi-1)

Cell culture medium and supplements

Inhibitor compounds

Reagents for proliferation assays (e.g., CellTiter-Glo®)

Antibodies for differentiation markers (e.g., CD11b, CD86) for flow cytometry

Procedure:

Proliferation Assay:
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Seed AML cells in a 96-well plate and treat with varying concentrations of the inhibitor.

Incubate for a set period (e.g., 72 hours).

Measure cell viability using a suitable assay (e.g., luminescence-based for ATP content).

Determine the GI50 (concentration for 50% growth inhibition).

Differentiation Assay:

Treat AML cells with the inhibitor for several days.

Harvest the cells and stain with fluorescently labeled antibodies against differentiation

markers.

Analyze the expression of these markers using a flow cytometer to quantify the

percentage of differentiated cells.

Visualizations
Signaling Pathway of LSD1 Action
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Caption: Simplified signaling pathway of LSD1-mediated gene regulation.

Experimental Workflow for Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

2. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation -
PMC [pmc.ncbi.nlm.nih.gov]

3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. selleckchem.com [selleckchem.com]

7. tandfonline.com [tandfonline.com]

8. selleckchem.com [selleckchem.com]

9. Vafidemstat - Wikipedia [en.wikipedia.org]

10. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. Modulation of KDM1A with vafidemstat rescues memory deficit and behavioral alterations
- PMC [pmc.ncbi.nlm.nih.gov]

13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in
Oncology - PMC [pmc.ncbi.nlm.nih.gov]

14. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute
Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

15. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-
Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid
Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. alzdiscovery.org [alzdiscovery.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15620275?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.mdpi.com/2073-4409/11/13/2107
https://www.researchgate.net/publication/356808359_Annual_review_of_lysine-specific_demethylase_1_LSD1KDM1A_inhibitors_in_2021
https://www.selleckchem.com/products/ory-1001-rg-6016.html
https://www.tandfonline.com/doi/full/10.1080/28361512.2025.2552947
https://www.selleckchem.com/products/vafidemstat.html
https://en.wikipedia.org/wiki/Vafidemstat
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294731/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.0c00060
https://pmc.ncbi.nlm.nih.gov/articles/PMC7259601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7259601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pubmed.ncbi.nlm.nih.gov/29502954/
https://pubmed.ncbi.nlm.nih.gov/29502954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://www.researchgate.net/publication/346226484_First-in-Human_Phase_I_Study_of_Iadademstat_ORY-1001_A_First-in-Class_Lysine-Specific_Histone_Demethylase_1A_Inhibitor_in_Relapsed_or_Refractory_Acute_Myeloid_Leukemia
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Vafidemstat_(ORY-2001).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. firstwordpharma.com [firstwordpharma.com]

19. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Analysis of LSD1 Inhibitors: Lsd1-IN-34
and ORY-1001 (Vafidemstat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620275#comparative-analysis-of-lsd1-in-34-and-
ory-1001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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